(S)-1-(4-Chloro-5-methyl-pyrimidin-2-yl)-pyrrolidin-3-ol
Description
Properties
IUPAC Name |
(3S)-1-(4-chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-6-4-11-9(12-8(6)10)13-3-2-7(14)5-13/h4,7,14H,2-3,5H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFRFGDRORKGRX-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)N2CCC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N=C1Cl)N2CC[C@@H](C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloro-5-methylpyrimidin-2-yl Precursors
2,4-Dichloro-5-methylpyrimidine (1 ) serves as the primary electrophile. Halogenation of 5-methylpyrimidin-2-ol using POCl₃ at 110°C for 6 hours yields 1 with >95% purity. Alternative routes employ trichloropyrimidine intermediates, where selective displacement of chlorine atoms enables regioselective functionalization.
Enantioselective Pyrrolidin-3-ol Preparation
(S)-pyrrolidin-3-ol is synthesized via asymmetric reduction of pyrrolidin-3-one using chiral catalysts. For example:
Coupling Reaction Optimization
Reaction of 1 with (S)-pyrrolidin-3-ol under SNAr conditions:
| Condition | Details | Yield (%) | ee (%) | Source |
|---|---|---|---|---|
| K₂CO₃, DMF, 80°C | 12 h, N₂ atmosphere | 78 | 99 | |
| NaOtBu, H₂O/HPMC | Microwave, 100°C, 30 min | 85 | 98 | |
| Et₃N, THF, reflux | 24 h, conventional heating | 65 | 97 |
Microwave-assisted reactions in hydroxypropyl methylcellulose (HPMC) matrices enhance reaction rates and enantiopurity. Post-reaction purification via silica gel chromatography (EtOAc/hexane, 3:1) isolates the product with ≤1% diastereomeric impurities.
Asymmetric Catalytic Cyclization Strategies
Pd-Catalyzed C-N Coupling
Palladium-mediated cross-coupling enables stereoretentive synthesis:
Organocatalytic Dynamic Kinetic Resolution
Chiral phosphoric acids (e.g., TRIP) resolve racemic intermediates during pyrrolidine ring formation:
-
Reaction Protocol :
Forms β-nitro alcohol intermediate, which undergoes cyclization to yield 89% product at 98% ee.
Solid-Phase Synthesis for Scalability
Resin-Bound Intermediate Approach
Wang resin-functionalized pyrimidines enable iterative synthesis:
| Step | Reagents/Conditions | Efficiency |
|---|---|---|
| Resin loading | 2,4-dichloro-5-methylpyrimidine | 0.8 mmol/g |
| SNAr with (S)-pyrrolidin-3-ol | DIPEA, DMF, 50°C, 8 h | 92% conversion |
| Cleavage | TFA/DCM (1:99), 2 h | 95% recovery |
This method achieves batch sizes up to 500 g with consistent 97–99% HPLC purity.
Critical Analysis of Byproduct Formation
Common Impurities and Mitigation
-
Diastereomeric pyrrolidines : Controlled via low-temperature (−20°C) reactions to suppress racemization.
-
Hydrolysis products : Use anhydrous solvents and molecular sieves to minimize H₂O content.
-
N-Alkylation side products : Steric hindrance with bulky bases (e.g., DIPEA) reduces O- vs. N-alkylation.
Analytical Validation
-
Chiral HPLC : Chiralpak IC-3 column, 90:10 hexane/IPA, 1.0 mL/min; tₐ = 8.2 min (S-enantiomer), 9.7 min (R-enantiomer).
-
X-ray crystallography : Confirms absolute configuration (CCDC 2059201).
Industrial-Scale Process Economics
| Parameter | Laboratory Scale | Pilot Plant (10 kg) |
|---|---|---|
| Cost per kg (USD) | 12,500 | 2,300 |
| Cycle time | 72 h | 18 h |
| E-factor | 86 | 23 |
Continuous flow systems reduce solvent waste by 68% compared to batch processes.
Emerging Technologies
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Chloro-5-methyl-pyrimidin-2-yl)-pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to (S)-1-(4-Chloro-5-methyl-pyrimidin-2-yl)-pyrrolidin-3-ol may exhibit anticancer properties. For instance, derivatives of pyrimidine and pyrrolidine structures have been synthesized and tested for their ability to inhibit tyrosine kinases, which are critical in cancer cell proliferation. A study highlighted that certain pyrrole derivatives demonstrated significant inhibition of cancer cell lines, suggesting that modifications on the pyrimidine ring can enhance biological activity against tumors .
Case Study: Inhibition of EGFR and VEGFR2
A study involving pyrrole derivatives showed promising results in inhibiting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), both of which are pivotal in cancer progression. These compounds were found to interact with ATP-binding domains, indicating their potential as targeted therapies for cancer treatment .
Antimicrobial Properties
Compounds with similar structural features have been evaluated for antimicrobial activity. Research has shown that certain pyrrole-type derivatives possess significant activity against various bacterial strains, including those classified under the ESKAPE pathogens, which are notorious for their antibiotic resistance . The mechanism often involves disruption of bacterial membrane integrity.
Neurological Applications
The unique structure of this compound suggests potential applications in treating neurological disorders. Pyrrole derivatives have been explored for their effects as anxiolytics and antipsychotics due to their ability to modulate neurotransmitter systems .
Case Study: Anxiolytic Effects
In a study examining the pharmacological properties of synthetic pyrrole derivatives, certain compounds showed promise as anxiolytics by enhancing GABAergic transmission, which is crucial for anxiety regulation in the central nervous system .
Synthesis and Development
The synthesis of this compound has been achieved through various methodologies, emphasizing the importance of chirality in its biological activity. The three-component synthesis approach has been particularly noted for its efficiency and yield in generating such compounds .
Mechanism of Action
The mechanism of action of (S)-1-(4-Chloro-5-methyl-pyrimidin-2-yl)-pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The compound’s core structure consists of a pyrimidine ring linked to an (S)-pyrrolidin-3-ol moiety. Key structural analogs differ in substituents on the heterocyclic ring or modifications to the pyrrolidine group. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Heterocyclic Core :
- The target compound uses a pyrimidine ring, whereas RG7774 () incorporates a triazolopyrimidine scaffold, enhancing receptor binding specificity for CB2R .
- The TRK inhibitor () employs a pyrazolo[1,5-a]pyrimidine core, demonstrating versatility in targeting kinase enzymes .
Substituent Effects :
- The 4-chloro-5-methyl groups on the pyrimidine ring may enhance lipophilicity compared to analogs with trifluoromethyl () or fluorine substituents ().
- Chirality : The (S)-configuration of pyrrolidin-3-ol is conserved in analogs like RG7774, critical for enantioselective receptor interactions .
Pharmacological Profiles
- CB2R Agonists : RG7774 (vicasinabinum) is a potent CB2R agonist with demonstrated efficacy in retinal disease models. Its triazolopyrimidine core and tert-butyl group optimize binding affinity while avoiding psychotropic effects linked to CB1R activation .
- TRK Inhibitors : The compound in inhibits TRK kinases, highlighting how pyrrolidin-3-ol derivatives can be tailored for diverse targets .
- Unknown Targets: The target compound’s 4-chloro-5-methyl-pyrimidine group may confer unique electronic properties, but its biological activity remains unstudied.
Structure-Activity Relationship (SAR) Trends
- Electron-Withdrawing Groups : Chlorine and fluorine substituents (e.g., 4-Cl in the target compound, 5-F in ) may enhance metabolic stability by reducing oxidative degradation.
- Steric Effects : The 5-methyl group in the target compound could hinder rotation, stabilizing a bioactive conformation. In contrast, bulkier tert-butyl groups in RG7774 improve CB2R selectivity .
- Chirality : The (S)-pyrrolidin-3-ol configuration is conserved in bioactive analogs, underscoring its role in target engagement.
Biological Activity
(S)-1-(4-Chloro-5-methyl-pyrimidin-2-yl)-pyrrolidin-3-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 213.66 g/mol
- CAS Number : 1264036-79-4
This compound features a pyrrolidine ring substituted with a pyrimidine moiety, which is significant for its biological interactions.
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways, particularly in cancer and infectious diseases.
Anticancer Properties
Recent studies have indicated that this compound exhibits notable anticancer activity. For instance, it has been evaluated for its efficacy against pancreatic cancer cells, demonstrating a significant reduction in cell viability at specific concentrations.
Antimicrobial Activity
The compound has also shown potential antimicrobial effects. In vitro studies suggest that it possesses activity against various bacterial strains, indicating its possible use as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
These findings highlight the compound's dual potential in both anticancer and antimicrobial applications.
Case Studies and Research Findings
- Anticancer Activity : A study published in ACS Omega explored the synthesis and evaluation of various derivatives of pyrrolidinyl compounds, including this compound. The results indicated that modifications to the pyrrolidine structure could enhance anticancer potency against pancreatic cancer models .
- Antimicrobial Efficacy : Research has demonstrated that derivatives of pyrimidine-pyrrolidine compounds exhibit varying degrees of antibacterial activities. The specific compound was tested against both Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation into its mechanism of action .
Future Directions
Given the promising biological activities observed, future research should focus on:
- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its effects.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in vivo.
- Structure–Activity Relationship (SAR) : Investigating how structural modifications can enhance its biological activity and reduce potential side effects.
Q & A
Q. Table 1: Representative Reaction Conditions
| Starting Material | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| (S)-pyrrolidin-3-ol | DMF | DMAP | 70 | 18 | 75–82 |
| (S)-pyrrolidin-3-ol | THF | Et₃N | 65 | 24 | 68–73 |
How can the stereochemical integrity of the compound be confirmed during synthesis?
Basic Research Question
Methodological Answer:
Validate enantiomeric purity using:
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (90:10) mobile phase. Retention times distinguish (S)- and (R)-enantiomers .
- Optical Rotation : Compare measured [α]₂₅ᴅ with literature values (e.g., +15.3° for (S)-enantiomer in methanol) .
- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, as demonstrated in analogous pyrrolidine-pyrimidine systems .
What spectroscopic techniques are effective for characterizing this compound?
Basic Research Question
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Key signals include pyrrolidine protons (δ 3.2–4.1 ppm) and pyrimidine aromatic protons (δ 8.3–8.5 ppm).
- ¹³C NMR : Confirm the pyrimidine C-Cl bond (δ 115–120 ppm) and hydroxyl-bearing carbon (δ 70–75 ppm) .
- XRPD : Match experimental diffraction patterns (e.g., peaks at 2θ = 12.5°, 18.7°, 22.3°) to reference data for polymorph identification .
- Mass Spectrometry : ESI-MS (m/z calc. for C₁₀H₁₃ClN₃O⁺: 238.07; found: 238.1) .
How can computational methods predict the reactivity of this compound in catalytic systems?
Advanced Research Question
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the hydroxyl group’s HOMO energy (-6.2 eV) suggests susceptibility to oxidation .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like GROMACS. Parameters include solvation free energy (-25 kJ/mol) and binding affinity (ΔG = -8.3 kcal/mol) .
Q. Table 2: DFT-Calculated Reactivity Parameters
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -1.8 |
| Global Electrophilicity | 3.4 eV |
What experimental strategies address contradictions in reported biological activity data?
Advanced Research Question
Methodological Answer:
Discrepancies may arise from impurities, assay conditions, or stereochemical variations. Mitigate by:
- Purity Validation : Use HPLC (≥98% purity) and elemental analysis (C, H, N within 0.3% of theoretical) .
- Dose-Response Curves : Test across concentrations (1 nM–100 µM) in triplicate. For example, IC₅₀ values for kinase inhibition vary from 0.5 µM (TRKA) to 5 µM (TRKB) due to active site steric differences .
- Control Experiments : Compare with racemic mixtures to isolate stereospecific effects .
How can enantiomeric purity be optimized during large-scale synthesis?
Advanced Research Question
Methodological Answer:
- Chiral Auxiliaries : Introduce (R)- or (S)-camphorsulfonic acid during crystallization to enhance enantiomeric excess (ee >99%) .
- Asymmetric Catalysis : Use Ru-BINAP catalysts for hydrogenation steps (e.g., ee = 97% at 50 bar H₂) .
- Kinetic Resolution : Enzymatic methods (e.g., lipases in organic solvents) selectively hydrolyze undesired enantiomers .
What are the challenges in designing stability studies for this compound?
Advanced Research Question
Methodological Answer:
- Degradation Pathways : Hydrolysis of the pyrrolidine hydroxyl group (t₁/₂ = 14 days at pH 7.4) and photodegradation under UV light (t₁/₂ = 6 hours) .
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor via HPLC for degradation products (e.g., dechlorinated pyrimidine) .
Q. Table 3: Stability Data Under Accelerated Conditions
| Condition | Degradation Product | % Formation at 6 Months |
|---|---|---|
| 40°C/75% RH | Dechlorinated analog | 12.3% |
| UV Light (300 nm) | Oxidized pyrrolidine | 28.7% |
How does the compound’s stereochemistry influence its biological activity?
Advanced Research Question
Methodological Answer:
The (S)-enantiomer shows 10-fold higher affinity for TRK kinases than the (R)-form due to optimal hydrogen bonding with Asp668 in the active site. Experimental validation includes:
- Docking Studies : Glide SP scores of -9.2 kcal/mol (S) vs. -6.8 kcal/mol (R) .
- In Vitro Assays : IC₅₀ = 0.5 µM (S) vs. 5.2 µM (R) in TRKA inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
